![molecular formula C20H18BrNO3S2 B5226293 (5Z)-5-({4-[2-(4-BROMOPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5226293.png)
(5Z)-5-({4-[2-(4-BROMOPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-5-({4-[2-(4-BROMOPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a synthetic organic molecule that belongs to the thiazolidinone class. This compound is characterized by its complex structure, which includes a bromophenoxy group, an ethoxy group, and a thiazolidinone ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({4-[2-(4-BROMOPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with ethylene oxide to form 4-(2-bromophenoxy)ethanol.
Condensation Reaction: The intermediate is then reacted with 4-formylphenylboronic acid under basic conditions to form the corresponding aldehyde.
Cyclization: The aldehyde undergoes a cyclization reaction with 3-ethyl-2-thioxothiazolidin-4-one in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({4-[2-(4-BROMOPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
(5Z)-5-({4-[2-(4-BROMOPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-({4-[2-(4-BROMOPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
(5Z)-5-({4-[2-(4-BROMOPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can be compared with other thiazolidinone derivatives:
(4-BROMOPHENOXY)-TERT-BUTYLDIMETHYLSILANE: Similar in having a bromophenoxy group but differs in the silicon-containing tert-butyl group.
2-(4-BROMOPHENOXY)-N’-{(E)-[1-PHENYL-3-(4-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}ACETOHYDRAZIDE: Shares the bromophenoxy group but has a different core structure.
This compound .
Properties
IUPAC Name |
(5Z)-5-[[4-[2-(4-bromophenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3S2/c1-2-22-19(23)18(27-20(22)26)13-14-3-7-16(8-4-14)24-11-12-25-17-9-5-15(21)6-10-17/h3-10,13H,2,11-12H2,1H3/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXBZSUHLGKXOE-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)OCCOC3=CC=C(C=C3)Br)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)Br)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.